molecular formula C14H26N2O2 B13471448 rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate

Katalognummer: B13471448
Molekulargewicht: 254.37 g/mol
InChI-Schlüssel: DZTDLWJFWYQKBX-BXUZGUMPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate: is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine and a cyclohexane ring

Vorbereitungsmethoden

The synthesis of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow chemistry techniques to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Wissenschaftliche Forschungsanwendungen

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate has a wide range of applications in scientific research:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Organic Synthesis: It serves as a valuable building block in the synthesis of complex organic molecules, enabling the construction of spirocyclic frameworks.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: It is utilized in the development of novel materials and catalysts for various industrial processes

Wirkmechanismus

The mechanism of action of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Vergleich Mit ähnlichen Verbindungen

rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4

Eigenschaften

Molekularformel

C14H26N2O2

Molekulargewicht

254.37 g/mol

IUPAC-Name

tert-butyl (3R,5R)-3-amino-6-azaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-5-4-7-14(16)8-6-11(15)10-14/h11H,4-10,15H2,1-3H3/t11-,14-/m1/s1

InChI-Schlüssel

DZTDLWJFWYQKBX-BXUZGUMPSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCCC[C@]12CC[C@H](C2)N

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCCC12CCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.